2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine
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Overview
Description
2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the benzyloxy and dichloro substituents. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as potassium carbonate. The reaction may also involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, including as an antiviral or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological activity being investigated. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one.
Pyrimidine Derivatives: Compounds like 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to its combination of pyrazole and pyrimidine rings, along with the benzyloxy and dichloro substituents. This unique structure may impart specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H11Cl2N3O |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
5,7-dichloro-2-(phenylmethoxymethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H11Cl2N3O/c15-12-7-13(16)19-14(17-12)6-11(18-19)9-20-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI Key |
SDOQPALZJNTCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NN3C(=C2)N=C(C=C3Cl)Cl |
Origin of Product |
United States |
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